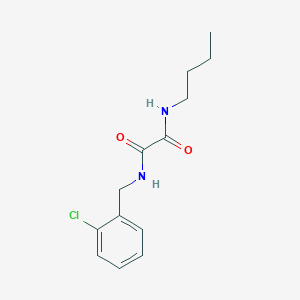

N-butyl-N'-(2-chlorobenzyl)ethanediamide

Description

N-Butyl-N'-(2-chlorobenzyl)ethanediamide is a synthetic diamide compound characterized by an ethanediamide backbone substituted with a butyl group and a 2-chlorobenzyl moiety. Synthetically, such compounds are typically prepared via condensation reactions between acid chlorides and amines, as seen in related diamide syntheses .

Properties

IUPAC Name |

N-butyl-N'-[(2-chlorophenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c1-2-3-8-15-12(17)13(18)16-9-10-6-4-5-7-11(10)14/h4-7H,2-3,8-9H2,1H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGYMQDJOPDKGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NCC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

This compound shares an amide bond but differs in substituents, featuring a hydroxy-dimethylalkyl group and a methylbenzamide moiety.

Benzathine Benzylpenicillin (N,N'-Dibenzylethylenediamine Salt)

This pharmaceutical salt incorporates an ethylenediamine backbone with dual benzyl groups. Compared to the target compound, the dibenzyl substituents improve water solubility and stabilize the penicillin derivative for prolonged release.

Comparative Data Table

Key Research Findings

- Reactivity : The absence of a hydroxyl group in this compound limits its utility in metal-chelation-driven catalysis compared to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide. However, the electron-withdrawing chloro substituent may activate the benzene ring for electrophilic reactions .

- However, its lipophilicity could favor applications in prodrug design or hydrophobic drug delivery .

- Synthetic Flexibility : Both the target compound and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide demonstrate the versatility of amide-based synthesis, though their functional group diversity leads to divergent applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-butyl-N'-(2-chlorobenzyl)ethanediamide, and how can side reactions be minimized?

- Methodological Answer :

- Step 1 : Begin with the introduction of the N-butyl group via alkylation using tert-butyl chloride in the presence of a base like potassium carbonate .

- Step 2 : Perform benzylation using 2-chlorobenzyl bromide under catalytic conditions (e.g., Pd/C or phase-transfer catalysts) to attach the chlorobenzyl moiety .

- Step 3 : Form the ethanediamide linkage by reacting intermediates with ethylenediamine at controlled pH (6–7) and temperature (60–80°C) to avoid hydrolysis .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product and minimize byproducts .

Q. Which spectroscopic techniques are critical for characterizing This compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the N-butyl chain (δ 0.8–1.5 ppm for CH₃/CH₂) and aromatic protons from the 2-chlorobenzyl group (δ 7.2–7.6 ppm) .

- FT-IR : Identify amide C=O stretches (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the ethanediamide backbone .

Q. How can researchers assess the purity of This compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity >95% is acceptable for biological assays .

- Melting Point Analysis : Sharp melting points (±2°C) indicate homogeneity. Compare with literature values if available .

Advanced Research Questions

Q. How should researchers resolve contradictions in bioactivity data (e.g., conflicting IC₅₀ values in anticancer assays)?

- Methodological Answer :

- Experimental Replication : Repeat assays under standardized conditions (e.g., cell line: HeLa, incubation time: 48h) .

- Control Optimization : Include positive controls (e.g., doxorubicin) and validate cell viability via MTT/WST-1 assays .

- Data Normalization : Account for batch-to-batch variability in compound synthesis by cross-verifying with independent synthesis labs .

Q. What computational strategies can predict the binding affinity of This compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like HDACs or kinases. Focus on hydrogen bonding with the ethanediamide group and hydrophobic contacts with the chlorobenzyl moiety .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose consistency .

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and topological indices to correlate structure with activity .

Q. How can crystallographic refinement challenges (e.g., poor diffraction quality) be addressed for this compound?

- Methodological Answer :

- Crystal Growth : Optimize solvent (e.g., DMSO/water mixtures) and slow evaporation techniques to improve crystal lattice formation .

- Refinement Tools : Use SHELXL for small-molecule refinement. Apply TWIN commands if twinning is detected .

- Validation : Check R-factors (<5%) and residual electron density maps using Coot .

Q. What experimental designs are recommended to study the stability of This compound under varying pH and temperature?

- Methodological Answer :

- Accelerated Stability Testing :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24h. Monitor degradation via HPLC .

- Thermal Stability : Heat samples to 40–80°C for 48h. Use TGA/DSC to detect decomposition thresholds .

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics models. Adjust storage recommendations based on Arrhenius plots .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational binding predictions and experimental inhibition assays?

- Methodological Answer :

- False Positives : Re-dock using stricter scoring functions (e.g., Glide SP/XP) and validate with MM/GBSA free energy calculations .

- Solvent Effects : Include explicit water molecules in docking simulations to account for solvation .

- Experimental Confounds : Verify compound integrity post-assay (e.g., stability in cell culture media) via LC-MS .

Q. Why might solubility data conflict across studies, and how can this be resolved?

- Methodological Answer :

- Standardized Protocols : Use the shake-flask method with PBS (pH 7.4) or DMSO/water mixtures. Pre-saturate solutions for 24h .

- Particle Size : Reduce particle size via micronization to enhance dissolution rates .

- Report Both Kinetic and Thermodynamic Solubility : Clarify conditions (e.g., equilibrium vs. non-equilibrium) in publications .

Methodological Tables

Table 1 : Key Synthetic Parameters for This compound

| Step | Reagents/Conditions | Yield Optimization Tips | Citations |

|---|---|---|---|

| Alkylation | tert-Butyl chloride, K₂CO₃, DMF, 80°C | Use anhydrous conditions to prevent hydrolysis | |

| Benzylation | 2-Chlorobenzyl bromide, Pd/C, THF, rt | Monitor reaction via TLC (hexane:EtOAc 3:1) | |

| Ethanediamide Formation | Ethylenediamine, EtOH, pH 6.5 | Adjust dropwise to control exothermicity |

Table 2 : Common Analytical Challenges and Solutions

| Challenge | Solution | Instrumentation |

|---|---|---|

| Spectral Overlap in NMR | Use 2D NMR (COSY, HSQC) to resolve proton assignments | Bruker 600 MHz |

| Low HPLC Resolution | Optimize gradient elution (e.g., 50%→90% acetonitrile in 20 min) | Agilent 1260 Infinity II |

| Crystal Twinning | Apply TWIN laws in SHELXL and reprocess data | Rigaku XtaLAB Synergy |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.